molecular formula C8H6F3N3 B1431100 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine CAS No. 1781562-71-7

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

Cat. No. B1431100
CAS RN: 1781562-71-7
M. Wt: 201.15 g/mol
InChI Key: GXZDCLTURLCLNU-UHFFFAOYSA-N
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Description

“7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.14 . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .


Molecular Structure Analysis

The molecular structure of “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” consists of an imidazo[1,2-a]pyridine core with a trifluoromethyl group attached at the 7-position . The InChI code for this compound is 1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H .


Physical And Chemical Properties Analysis

The compound “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Materials Science

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine: has shown potential in the field of materials science, particularly in the development of new materials with enhanced properties. Its structural character allows for the creation of compounds that can be used in the synthesis of polymers and coatings with improved thermal stability and chemical resistance . The trifluoromethyl group, in particular, is known for imparting high lipophilicity and metabolic stability, which can be beneficial in creating long-lasting materials .

Pharmaceuticals

In pharmaceuticals, this compound serves as a versatile scaffold for drug development. It’s been involved in the synthesis of drugs with a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Its ability to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator makes it a valuable asset in medicinal chemistry .

Optoelectronic Devices

The imidazo[1,2-A]pyridine core is integral to the development of optoelectronic devices. Its luminescent properties are particularly useful in creating emitters for LED technologies and other electronic devices that require organic light-emitting diodes (OLEDs) . The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of these materials, potentially leading to new innovations in this field .

Sensors

This compound’s derivatives have been explored for their potential use in sensor technology. The imidazo[1,2-A]pyridine moiety can interact with various analytes, making it suitable for the detection of biological and chemical substances . Its structural adaptability allows for fine-tuning the sensitivity and selectivity of the sensors .

Anti-Cancer Drugs

The imidazo[1,2-A]pyridine derivatives have been studied for their anticancer activity. They have shown promise in inhibiting the growth of cancer cells, with some derivatives displaying significant activity against multidrug-resistant strains . The incorporation of the trifluoromethyl group could enhance the pharmacokinetic properties of these compounds, making them more effective as anti-cancer agents .

Confocal Microscopy and Imaging

In the realm of confocal microscopy and imaging, the fluorescent properties of imidazo[1,2-A]pyridine derivatives can be harnessed. These compounds can serve as emitters or contrast agents, providing clearer and more detailed images for biological research and medical diagnostics . The trifluoromethyl group may contribute to the photostability and brightness of the fluorescence, which is crucial for high-quality imaging applications .

Mechanism of Action

While the specific mechanism of action for “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is not mentioned in the available sources, imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against various diseases, suggesting they interact with biological targets in a beneficial manner .

Safety and Hazards

While specific safety and hazard information for “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine” is not available, general precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines, including “7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine”, have potential for further exploration in medicinal chemistry due to their wide range of applications . Future research could focus on developing more effective compounds for treating various diseases .

properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-14-4-6(12)13-7(14)3-5/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDCLTURLCLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
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7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
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7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
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7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine
Reactant of Route 6
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine

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